molecular formula C13H22N2O3 B592205 tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1158749-94-0

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B592205
CAS No.: 1158749-94-0
M. Wt: 254.33
InChI Key: MHBGZEDGKJRVPB-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C₁₃H₂₂N₂O₃ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction is usually carried out under an inert atmosphere with the addition of an acid catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can act as a catalyst in certain organic reactions.

    Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique structure and reactivity.

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGZEDGKJRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745368
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-94-0
Record name 1,1-Dimethylethyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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